molecular formula C17H20N4O3S B11379000 Ethyl 4-amino-2-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)pyrimidine-5-carboxylate

Ethyl 4-amino-2-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)pyrimidine-5-carboxylate

Cat. No.: B11379000
M. Wt: 360.4 g/mol
InChI Key: WRLIUBTUPPUQHL-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with various functional groups, including an amino group, a carbamoyl group, and a sulfanyl group. The ethyl ester functionality adds to its chemical diversity, making it a compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-2-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.

    Carbamoylation: The carbamoyl group is introduced by reacting the intermediate with an isocyanate derivative.

    Esterification: The final step involves esterification to introduce the ethyl ester functionality.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamoyl group can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-amino-2-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)pyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-amino-2-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-amino-2-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)pyrimidine-5-carboxylate: shares similarities with other pyrimidine derivatives such as:

Uniqueness

The uniqueness of ethyl 4-amino-2-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)pyrimidine-5-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C17H20N4O3S

Molecular Weight

360.4 g/mol

IUPAC Name

ethyl 4-amino-2-[2-(3,4-dimethylanilino)-2-oxoethyl]sulfanylpyrimidine-5-carboxylate

InChI

InChI=1S/C17H20N4O3S/c1-4-24-16(23)13-8-19-17(21-15(13)18)25-9-14(22)20-12-6-5-10(2)11(3)7-12/h5-8H,4,9H2,1-3H3,(H,20,22)(H2,18,19,21)

InChI Key

WRLIUBTUPPUQHL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1N)SCC(=O)NC2=CC(=C(C=C2)C)C

Origin of Product

United States

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